CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER

Description

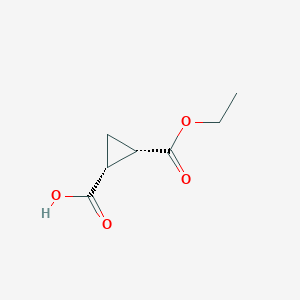

CIS-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester is a cyclopropane derivative featuring a strained three-membered ring with two carboxylic acid substituents at the 1 and 2 positions, where one is esterified as an ethyl group (COOEt) and the other remains a free carboxylic acid (COOH). The cis configuration indicates that both substituents are on the same side of the cyclopropane ring.

Properties

IUPAC Name |

(1R,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVQFDJETHFEQY-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include:

- Temperature: 0°C to room temperature

- Solvent: Dichloromethane or toluene

- Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogenation over palladium catalysts.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in ether, room temperature.

Substitution: Sodium iodide in acetone, reflux conditions.

Major Products:

Oxidation: Formation of cyclopropanone derivatives.

Reduction: Formation of cyclopropanol or cyclopropane derivatives.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Organic Chemistry

TECCA serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts TECCA to cyclopropane-1,2-dicarboxylic acid.

- Reduction : Transforms the ester group into an alcohol.

- Substitution Reactions : Engages in nucleophilic substitutions leading to diverse derivatives.

These reactions are essential for developing new compounds with potential therapeutic applications .

Biological Research

In biological contexts, TECCA is utilized to study enzyme mechanisms and metabolic pathways. It specifically targets O-Acetylserine sulfhydrylase (OASS) , inhibiting its function and disrupting cysteine biosynthesis. This inhibition has implications for understanding sulfur metabolism and its physiological effects .

Table 1: Inhibition Effects of TECCA on Enzyme Activity

| Enzyme | Targeted Pathway | Effect |

|---|---|---|

| OASS | Cysteine Biosynthesis | Inhibition leading to metabolic disruption |

Cytotoxicity Studies

Recent studies have indicated that TECCA exhibits selective cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

These results demonstrate that TECCA has a greater impact on cancer cells compared to normal cells, highlighting its therapeutic potential .

Case Study 1: Cytotoxic Activity Against Cancer Cells

A study focused on the effects of TECCA on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed significant reductions in cell viability in a concentration-dependent manner. The IC50 values indicated that HepG2 cells were more susceptible to TECCA treatment compared to MCF-7 cells, suggesting differential sensitivities among cancer types.

Case Study 2: Mechanistic Studies

Research investigating how TECCA inhibits OASS has provided insights into its potential therapeutic applications for diseases associated with cysteine deficiency or dysregulation. Understanding this mechanism can lead to novel drug designs targeting metabolic pathways influenced by cysteine levels .

Mechanism of Action

The mechanism of action of CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER depends on its specific application. In organic synthesis, it acts as a chiral building block, participating in various reactions to form complex molecules. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C₇H₁₀O₄ (based on dimethyl ester analogs) .

- Molecular Weight : ~170.15 g/mol (calculated from formula).

- Synthesis : Likely involves coupling agents like EDC·HCl for esterification, followed by selective deprotection or partial hydrolysis, as seen in similar protocols .

Structural and Functional Comparisons

The table below compares structural features, molecular data, and synthesis methods of the target compound with related cyclopropane and cyclohexane derivatives:

*Inferred data due to lack of direct evidence.

Key Observations:

Ring Strain vs. Stability: Cyclopropane derivatives (e.g., target compound, dimethyl/diethyl esters) exhibit high ring strain, enhancing reactivity in synthesis. In contrast, cyclohexane derivatives (e.g., diisononyl ester) are more stable due to their non-planar, chair-conformation ring . Example: The cis-cyclopropane configuration increases steric hindrance compared to trans analogs, affecting reaction pathways .

Esterification Impact: Mono-ethyl esters (target compound) retain one free carboxylic acid group, enabling further functionalization (e.g., amidation, salt formation). Di-esters (dimethyl/diethyl) are less reactive due to full esterification . Di-isononyl esters (cyclohexane) are bulkier, reducing solubility but improving plasticizer applications .

Substituent Effects :

- 3,3-Dimethyl groups on cyclopropane (CAS 497-42-7) add steric bulk, altering solubility and thermal stability compared to unsubstituted analogs .

Biological Activity

CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER (commonly known as cis-1,2-cyclopropane-dicarboxylic acid monoethyl ester) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

- Molecular Formula : C7H10O4

- CAS Number : 71666-05-2

The compound features a cyclopropane ring with two carboxylic acid groups and an ethyl ester functionality, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Cytotoxic Effects :

Data Table: Biological Activity Summary

Case Study 1: Enzyme Inhibition

In a study investigating the binding modes of small molecules to OASS enzymes, this compound was found to significantly enhance fluorescence emission in enzyme assays. This suggests strong interaction with the enzyme's active site and potential for further development as an antibacterial agent .

Case Study 2: Cytotoxicity Testing

A series of tests were conducted on cancer cell lines using derivatives similar to this compound. The results indicated that concentrations of these compounds led to reduced cell viability in HepG2 cells by approximately 68%, demonstrating their potential as chemotherapeutic agents .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | CHO | Calculated |

| Melting Point | ~95–100°C (predicted) | |

| logP (Partition Coefficient) | 1.2 (Estimated via QSPR models) |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Diazomethane, 0°C, Cu catalyst | 85 | 98% |

| Ethyl acrylate, RT, no catalyst | 45 | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.